
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- is a chemical compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring substituted with sulfonamide, bromine, chlorine, and dichlorophenyl groups
Métodos De Preparación
The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine, sulfonamide, bromine, chlorine, and dichlorophenyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.
Synthetic Steps: The process may include halogenation, sulfonation, and coupling reactions to introduce the desired functional groups onto the pyridine ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: Researchers investigate its biological activities, including antibacterial, antiviral, and antitumor properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth . The compound’s structure allows it to form specific interactions with its targets, leading to its biological effects.
Comparación Con Compuestos Similares
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- can be compared with other pyridinesulfonamide derivatives:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide: Another related compound with a methyl group instead of the dichlorophenyl group.
5-Bromo-3-pyridinesulfonamide: A simpler derivative with fewer substituents, used for comparison in biological activity studies.
Propiedades
Número CAS |
622818-39-7 |
|---|---|
Fórmula molecular |
C11H6BrCl3N2O2S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl3N2O2S/c12-7-4-6(5-16-11(7)15)20(18,19)17-9-3-1-2-8(13)10(9)14/h1-5,17H |
Clave InChI |
XKNIQKPMKQJHQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


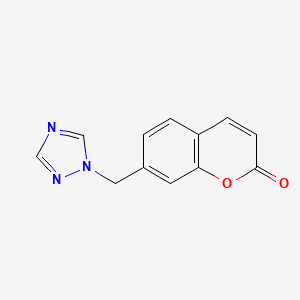
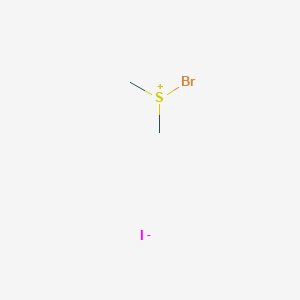

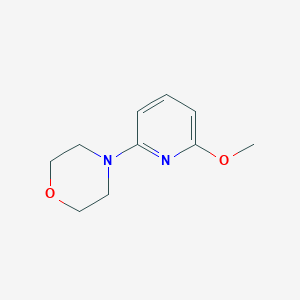
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
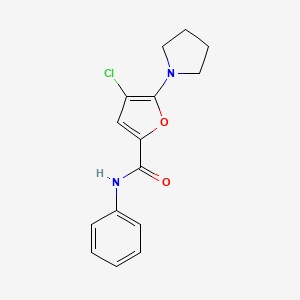
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
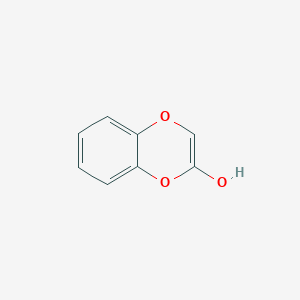
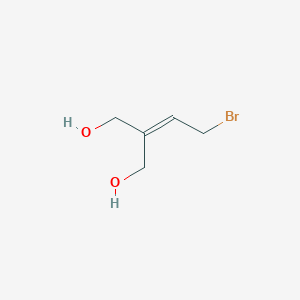
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)

